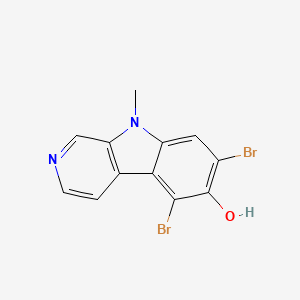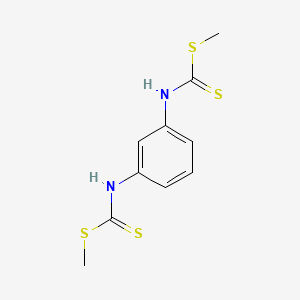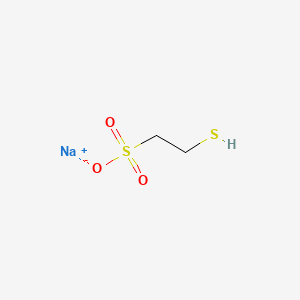
Mesna
Vue d'ensemble
Description
Applications De Recherche Scientifique
MESNA has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Mesna, a synthetic sulfhydryl compound, primarily targets urotoxic metabolites , such as acrolein . These metabolites are produced when anticancer agents like ifosfamide or cyclophosphamide are metabolized in the body .
Mode of Action
In the blood, this compound is oxidized to dithis compound, which is then reduced back to this compound in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . Acrolein is a urotoxic metabolite of ifosfamide and cyclophosphamide . By inactivating acrolein, this compound reduces the toxicity of these compounds .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the detoxification of urotoxic metabolites. This compound assists in detoxifying these metabolites by reacting its sulfhydryl group with α,β-unsaturated carbonyl-containing compounds such as acrolein . This reaction is known as a Michael addition . Additionally, this compound increases the urinary excretion of cysteine .
Pharmacokinetics
This compound is rapidly oxidized to this compound disulfide (dithis compound) in the intravascular compartment . This compound and dithis compound are excreted in the urine (32% as this compound; 33% as dithis compound) . The elimination half-life of this compound is approximately 22 minutes, and for dithis compound, it’s around 70 minutes . This compound has a protein binding of 69% to 75% .
Result of Action
The primary result of this compound’s action is the reduction of the incidence of hemorrhagic cystitis and hematuria in patients receiving ifosfamide or cyclophosphamide for cancer chemotherapy . By inactivating the urotoxic metabolites of these anticancer agents, this compound prevents or reduces bladder problems .
Action Environment
The action of this compound is influenced by the environment within the body. It is administered either by mouth or injection into a vein . The oral doses must be double the intravenous this compound dose due to bioavailability issues . The oral preparation allows patients to leave the hospital sooner, instead of staying for all the IV this compound infusions .
Analyse Biochimique
Biochemical Properties
Mesna interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with α,β-unsaturated carbonyl-containing compounds such as acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide .
Cellular Effects
This compound has been shown to have protective effects on various types of cells. For instance, in a rat model of traumatic brain injury, this compound was found to protect brain tissues from injury . It was shown to be as effective as methylprednisolone in this model . Moreover, this compound has been found to decrease tissue malondialdehyde levels, increase the activity of antioxidant enzymes, and decrease the levels of nitric oxide, nitric oxide synthetase, and xanthine oxidase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its ability to bind and inactivate urotoxic compounds. In blood, this compound is oxidized to dithis compound, which is then reduced back to this compound in the kidney . This provides a free thiol group that binds to and inactivates acrolein, the urotoxic metabolite of ifosfamide and cyclophosphamide . This reaction inactivates the urotoxic compounds to harmless metabolites, which are then excreted in the urine .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in solution for at least 5 days . In a rat model of sulfur mustard inhalation, treatment with this compound (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a rat model of sulfur mustard inhalation, treatment with this compound at a dosage of 300 mg/kg resulted in 74% survival at 48 hours .
Metabolic Pathways
This compound is involved in the metabolic pathways of ifosfamide and cyclophosphamide. These drugs are metabolized to produce a metabolite called acrolein, which is urotoxic . This compound reacts with acrolein to form a harmless metabolite, thereby detoxifying it .
Transport and Distribution
This compound is distributed to total body water . It is rapidly oxidized to dithis compound in the intravascular compartment . This compound and dithis compound do not undergo hepatic metabolism . They are excreted in the urine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
MESNA peut être synthétisé par acidification de l'acyl-MESNA dans une solution alcoolique de chlorure d'hydrogène, suivie d'une alcoolyse pour obtenir l'acide this compound. L'acide this compound est ensuite neutralisé avec un alcalin pour produire du this compound .
Méthodes de production industrielle
Dans les milieux industriels, this compound est généralement produit par une série de réactions chimiques impliquant l'utilisation d'acyl-MESNA et de chlorure d'hydrogène dans une solution alcoolique. Le processus implique des étapes de reflux et de neutralisation pour assurer la pureté et la stabilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
MESNA subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est son oxydation par le permanganate de potassium alcalin, qui est utilisée dans la détermination spectrophotométrique cinétique .
Réactifs et conditions courants
Oxydation : Le permanganate de potassium alcalin est couramment utilisé comme oxydant pour this compound.
Réduction : This compound peut être réduit à partir de sa forme dimère, le dithis compound, dans le rein.
Substitution : This compound réagit avec les composés carbonylés α,β-insaturés tels que l'acroléine par une addition de Michael.
Principaux produits formés
Oxydation : L'oxydation de this compound par le permanganate de potassium produit des ions manganate.
Réduction : La réduction du dithis compound dans le rein régénère this compound, qui se lie ensuite et inactive l'acroléine.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé dans les méthodes spectrophotométriques cinétiques pour la détermination des médicaments.
Biologie : Agit comme un agent mucolytique en brisant les liaisons disulfure dans les chaînes polypeptidiques muqueuses.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme agent stabilisant dans diverses formulations.
Mécanisme d'action
This compound fonctionne en neutralisant les métabolites urotoxiques tels que l'acroléine, qui sont produits lors du métabolisme de la cyclophosphamide et de l'ifosfamide. Dans le sang, this compound est oxydé en dithis compound, qui est ensuite réduit en this compound dans le rein. Ce processus fournit des groupes thiol libres qui se lient et inactivent l'acroléine, empêchant ses effets nocifs sur la muqueuse de la vessie .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétylcystéine : Un autre agent mucolytique qui fonctionne de manière similaire à MESNA en brisant les liaisons disulfure dans les chaînes polypeptidiques muqueuses.
Amifostine : Un composé thiol utilisé comme agent cytoprotecteur en chimiothérapie.
Unicité du this compound
This compound est unique dans son double rôle d'agent uroprotecteur et d'agent mucolytique. Sa capacité à neutraliser l'acroléine et d'autres métabolites urotoxiques la rend particulièrement précieuse dans les contextes de chimiothérapie. De plus, sa nature hydrosoluble et ses propriétés antioxydantes renforcent encore son efficacité .
Propriétés
Numéro CAS |
19767-45-4 |
|---|---|
Formule moléculaire |
C2H6NaO3S2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
sodium;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |
Clé InChI |
PYTISYCTLQTCTM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
SMILES isomérique |
C(CS(=O)(=O)[O-])S.[Na+] |
SMILES canonique |
C(CS(=O)(=O)O)S.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
19767-45-4 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
3375-50-6 (parent cpd) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.
A: this compound itself is rapidly oxidized to its inactive disulfide form, dithis compound, in the bloodstream [, ]. Dithis compound is largely inert and circulates until it reaches the kidneys. Within the kidneys, dithis compound is selectively reduced back to the active thiol form, this compound, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of this compound precisely where it's needed - in the urine - to detoxify acrolein.
A: No, this compound does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dithis compound in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.
ANone: The molecular formula for this compound is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.
A: Several studies used various spectroscopic techniques to characterize and quantify this compound. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying this compound in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of this compound.
A: Yes, studies have shown that this compound, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.
ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.
ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for this compound.
A: The thiol (-SH) group is crucial for this compound's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.
A: Research efforts have focused on optimizing this compound's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of this compound, ARGIthis compound, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing this compound's therapeutic profile.
A: this compound exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.
ANone: The rapid conversion of this compound to dithis compound in plasma and its subsequent reduction back to this compound in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of this compound in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.
A: Yes, numerous clinical trials have established the efficacy of this compound in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when this compound is co-administered with these chemotherapeutic agents.
ANone: Currently, there is no evidence of resistance developing to this compound's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.
ANone: this compound's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dithis compound to this compound within the kidneys.
ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of this compound. These include:
- High-performance liquid chromatography (HPLC) [, , ]: This technique separates this compound and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.
- Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of this compound, providing insights into its metabolism and detoxification pathways.
- Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon this compound treatment, providing insights into its mucolytic effects.
ANone: Analytical methods employed for quantifying this compound in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.
ANone: As a pharmaceutical compound, this compound production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.
ANone: this compound's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.
ANone: While this compound remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:
- Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.
- Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.
ANone: Specific guidelines for recycling and waste management of this compound are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.
ANone: Research on this compound benefits from a robust infrastructure, including:
- Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of this compound.
- Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of this compound and its metabolites in biological matrices.
- Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of this compound in various patient populations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


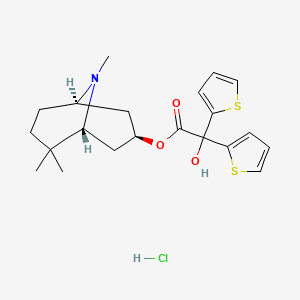
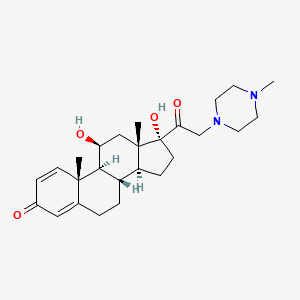



![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)

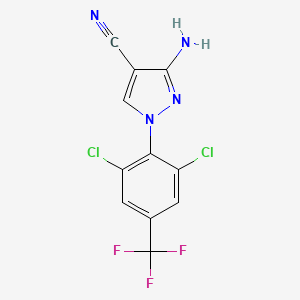
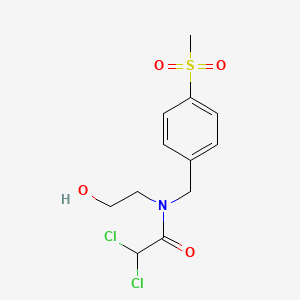

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)
